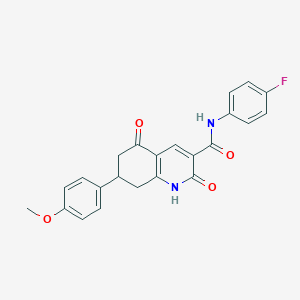![molecular formula C16H15NOS B11033376 N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide](/img/structure/B11033376.png)
N-Benzyl-N-[(thiophen-2-YL)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide is a chemical compound with the following structural formula:
(2Z)-N-benzyl-2-cyano-3-(thiophen-2-yl)prop-2-enamide
This compound belongs to the class of enamide derivatives and contains a benzyl group, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes:: The synthesis of N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide involves the reaction of appropriate starting materials. One common synthetic route is the condensation of benzylamine with 2-cyanoprop-2-enamide in the presence of a suitable catalyst.
Reaction Conditions::- Reactants: Benzylamine, 2-cyanoprop-2-enamide
- Catalyst: Acidic or basic conditions
- Solvent: Organic solvents (e.g., ethanol, dichloromethane)
- Temperature: Room temperature to reflux
- Isolation: Purification by column chromatography or recrystallization
Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactions:: N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide can undergo various reactions, including:
Nucleophilic Addition: The cyano group can react with nucleophiles (e.g., Grignard reagents) to form new carbon-carbon bonds.
Hydrolysis: Treatment with acid or base leads to hydrolysis of the cyano group, yielding the corresponding carboxylic acid.
Reduction: Reduction of the cyano group to the corresponding amine can occur using reducing agents (e.g., LiAlH4).
Substitution: The benzyl group can undergo substitution reactions (e.g., halogenation) under appropriate conditions.
- Grignard reagents (e.g., RMgX) for nucleophilic addition
- Acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis
- Reducing agents (e.g., LiAlH4) for reduction
- Halogenating agents (e.g., Br2, Cl2) for substitution
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while reduction leads to the primary amine.
Scientific Research Applications
Medicinal Chemistry: Exploration as a scaffold for drug design due to its unique structure.
Organic Synthesis: Use as a building block for more complex molecules.
Materials Science: Investigation of its properties for functional materials.
Mechanism of Action
The exact mechanism of action remains an area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-Benzyl-N-[(thiophen-2-yl)methyl]but-2-ynamide can be compared with related compounds such as:
Acrylamide: Similar in structure but lacks the benzyl group.
1-(5-methyl-thiophen-2-yl)-ethylamine: Contains a thiophene ring but lacks the cyano group .
Properties
Molecular Formula |
C16H15NOS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-benzyl-N-(thiophen-2-ylmethyl)but-2-ynamide |
InChI |
InChI=1S/C16H15NOS/c1-2-7-16(18)17(13-15-10-6-11-19-15)12-14-8-4-3-5-9-14/h3-6,8-11H,12-13H2,1H3 |
InChI Key |
UCZQUFXPGJOIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CC=C1)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11033294.png)
![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11033300.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11033301.png)
![5,5,13-trimethyl-N-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11033305.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11033310.png)
![5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033319.png)
![N-[5-(3,4-dimethoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B11033333.png)
![N-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11033335.png)
![2-methyl-N-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033347.png)
![5-(Prop-2-yn-1-ylsulfanyl)-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11033354.png)

![2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11033372.png)
![(1Z)-8-ethyl-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033383.png)
![2-[1-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1-YL]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11033386.png)
